Validamycin C

Overview

Description

Validamycin C is an antibiotic and fungicide produced by the bacterium Streptomyces hygroscopicus. It is part of the validamycin family, which includes several related compounds such as validamycin A, D, E, and F. This compound is primarily used in agriculture to control fungal diseases in crops, particularly rice and cucumbers. It functions as an inhibitor of the enzyme trehalase, which is crucial for the metabolism of trehalose in fungi and insects .

Mechanism of Action

Target of Action

Validamycin C primarily targets trehalase , an enzyme found in a variety of organisms including animals, plants, insects, and microorganisms . Trehalase is responsible for the hydrolysis of trehalose, a non-reducing sugar that serves as an energy source and stress protectant in many organisms . In the pathogenic fungus Rhizoctonia cerealis, both neutral and acid trehalase (FgNTH and FgATH) are targets of this compound .

Mode of Action

This compound acts as a competitive inhibitor for trehalase . It structurally resembles trehalose and competes with it for binding to the active site of trehalase, thereby inhibiting the enzyme’s activity . This inhibition disrupts the normal metabolic processes of the organism, leading to a variety of downstream effects .

Biochemical Pathways

The inhibition of trehalase by this compound affects several biochemical pathways. It significantly reduces trehalase activity, leading to an accumulation of trehalose . This disrupts the normal metabolism of trehalose and affects the synthesis and metabolism of chitin, a key component of the fungal cell wall . This compound also affects the ribosome synthesis and Mitogen-Activated Protein Kinase (MAPK) pathways of R. cerealis, leading to the suppression of fungal growth .

Pharmacokinetics

It is known that this compound is a natural product produced byStreptomyces hygroscopicus . As a fungicide, it is typically applied directly to the environment of the target organisms, where it acts locally rather than being absorbed and distributed throughout an organism .

Result of Action

The action of this compound leads to significant molecular and cellular effects. By inhibiting trehalase activity, it causes an accumulation of trehalose and disrupts the normal synthesis and metabolism of chitin . This can lead to high mortality and deformity rates in affected organisms . Additionally, the disruption of ribosome synthesis and MAPK pathways suppresses fungal growth .

Action Environment

The efficacy and stability of this compound can be influenced by environmental factors. It is known, though, that this compound is used to control soil-borne diseases, suggesting that it is stable and effective in a variety of soil conditions .

Biochemical Analysis

Biochemical Properties

Validamycin C plays a significant role in biochemical reactions by inhibiting the enzyme trehalase. Trehalase is responsible for hydrolyzing trehalose into two glucose molecules. By inhibiting trehalase, this compound prevents the breakdown of trehalose, leading to an accumulation of trehalose within the cells . This inhibition affects various biochemical pathways, particularly those involved in carbohydrate metabolism. This compound interacts with trehalase by binding to its active site, thereby blocking its enzymatic activity .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. In fungal cells, the inhibition of trehalase by this compound leads to an accumulation of trehalose, which disrupts normal cellular functions . This disruption affects cell signaling pathways, gene expression, and cellular metabolism. For example, in Fusarium graminearum, this compound inhibits the biosynthesis of deoxynivalenol (DON), a mycotoxin, by targeting neutral and acid trehalase . This inhibition reduces the virulence of the fungus and its ability to cause disease .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the active site of trehalase, thereby inhibiting its activity . This inhibition prevents the hydrolysis of trehalose into glucose, leading to an accumulation of trehalose within the cells . Additionally, this compound affects other molecular pathways, such as the MAPK signaling pathway, by downregulating genes involved in ribosome biogenesis and pathogenicity . This multifaceted mechanism of action contributes to the overall antifungal activity of this compound.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Studies have shown that this compound is relatively stable and can maintain its inhibitory effects on trehalase for extended periods . Its degradation products, such as validoxylamine A, also exhibit biological activity . Long-term exposure to this compound can lead to changes in cellular function, including alterations in gene expression and metabolic pathways . These temporal effects are crucial for understanding the long-term impact of this compound on cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In a zebrafish epilepsy model, this compound demonstrated anti-seizure potential without observable toxicity at effective concentrations . The median lethal dose (LD50) of this compound in adult zebrafish was found to be greater than 14,000 mg/kg, indicating a high safety margin . At higher doses, this compound may exhibit toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in metabolic pathways related to trehalose and chitin metabolism . By inhibiting trehalase, this compound prevents the hydrolysis of trehalose, leading to its accumulation . This accumulation affects downstream pathways, including the synthesis and metabolism of chitin . The inhibition of trehalase by this compound also impacts the expression of key genes involved in these pathways, further influencing metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It is absorbed by fungal cells and hydrolyzed to validoxylamine A, a potent inhibitor of trehalase . The distribution of this compound within cells is influenced by its interactions with transporters and binding proteins . These interactions affect its localization and accumulation, ultimately determining its efficacy in inhibiting trehalase and exerting antifungal effects .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound primarily targets the cytoplasm, where it inhibits trehalase activity . The localization of this compound within the cytoplasm affects the distribution of trehalose and its downstream metabolites . Additionally, this compound may interact with other cellular compartments, such as vacuoles, to exert its effects on cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Validamycin C is typically produced through the fermentation of Streptomyces hygroscopicus strains. The process involves cultivating the bacterium in a nutrient-rich medium under controlled conditions. The fermentation is carried out at a temperature of around 37°C, which has been found to enhance the yield of validamycin .

Industrial Production Methods: The industrial production of this compound involves large-scale fermentation processes. The bacterium is grown in bioreactors, where conditions such as temperature, pH, and nutrient supply are carefully monitored and optimized. After fermentation, the compound is extracted and purified using various chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions: Validamycin C undergoes several types of chemical reactions, including hydrolysis and oxidation. It is relatively stable under normal conditions but can be hydrolyzed in acidic or basic environments.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions can lead to the hydrolysis of this compound, breaking it down into its constituent sugars and amino components.

Oxidation: this compound can be oxidized using strong oxidizing agents, leading to the formation of various degradation products.

Major Products Formed: The major products formed from the hydrolysis of this compound include glucose and validoxylamine. Oxidation can lead to the formation of various carboxylic acids and other oxidized derivatives .

Scientific Research Applications

Validamycin C has a wide range of applications in scientific research:

Chemistry: It is used as a model compound to study the inhibition of trehalase and the metabolism of trehalose.

Biology: this compound is used to investigate the role of trehalase in various biological processes, including fungal growth and insect development.

Medicine: Research has explored the potential of this compound and its derivatives in developing new antifungal and antibacterial agents.

Industry: In agriculture, this compound is used to control fungal diseases in crops, improving yield and quality

Comparison with Similar Compounds

Validamycin A: Another member of the validamycin family, it is also an effective trehalase inhibitor and is widely used as an antifungal agent.

Validamycin D, E, and F: These compounds share similar structures and functions with validamycin C but differ in their specific chemical compositions and activities.

Uniqueness: this compound is unique in its specific inhibition of trehalase and its effectiveness in controlling a wide range of fungal diseases in crops. Compared to other validamycins, this compound has distinct chemical properties that make it particularly suitable for certain agricultural applications .

Properties

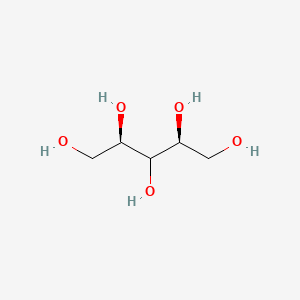

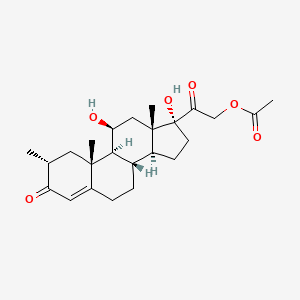

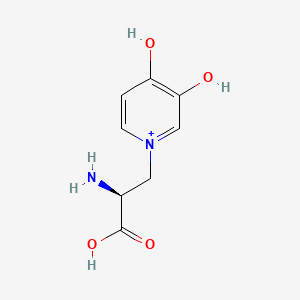

IUPAC Name |

2-[[3-[[2,3-dihydroxy-5-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexyl]amino]-4,5,6-trihydroxycyclohexen-1-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H45NO18/c28-3-7-1-9(15(33)21(39)24(7)45-26-23(41)20(38)17(35)12(5-30)44-26)27-10-2-8(13(31)18(36)14(10)32)6-42-25-22(40)19(37)16(34)11(4-29)43-25/h2,7,9-41H,1,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUZLKGXGTJOZDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(C1NC2C=C(C(C(C2O)O)O)COC3C(C(C(C(O3)CO)O)O)O)O)O)OC4C(C(C(C(O4)CO)O)O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H45NO18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30925570 | |

| Record name | (3-{[4-(Hexopyranosyloxy)-2,3-dihydroxy-5-(hydroxymethyl)cyclohexyl]amino}-4,5,6-trihydroxycyclohex-1-en-1-yl)methyl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30925570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

659.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12650-70-3 | |

| Record name | Validamycin C | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012650703 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3-{[4-(Hexopyranosyloxy)-2,3-dihydroxy-5-(hydroxymethyl)cyclohexyl]amino}-4,5,6-trihydroxycyclohex-1-en-1-yl)methyl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30925570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

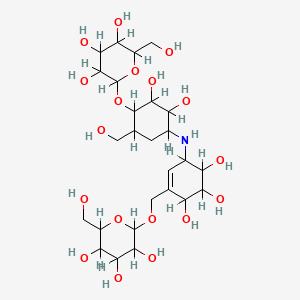

Q1: What is the structural difference between Validamycin C and Validamycin A, and how does this impact their biological activity?

A: this compound and Validamycin A are both members of the validamycin family of antibiotics, which are known for their antifungal activity, particularly against Rhizoctonia solani, the causative agent of sheath blight disease in rice. The key difference between these two compounds lies in the type of glycosidic linkage present. This compound possesses an α-glucosidic linkage, whereas Validamycin A has a β-glucosidic linkage. [, ] This seemingly minor structural difference significantly impacts their biological activity, with Validamycin A exhibiting considerably higher antifungal activity compared to this compound. []

Q2: Can this compound be converted to Validamycin A?

A: Yes, this compound can be converted into the more potent Validamycin A through microbial hydrolysis. This process involves the selective cleavage of the α-glucosidic linkage in this compound. Several microorganisms have demonstrated this capability, highlighting the potential for biotransformation to enhance the production of the more desirable Validamycin A. []

Q3: Has the total synthesis of this compound been achieved?

A: Yes, the total synthesis of this compound has been successfully accomplished. The synthetic strategy involves utilizing a protected derivative of (+)-validoxylamine A, a common building block for validamycins. This approach enables the controlled formation of the desired α-glucosidic linkage with a suitable glycosyl donor, ultimately leading to the synthesis of this compound. []

Q4: What happens when Validamycin A is degraded by Flavobacterium saccharophilum?

A: Flavobacterium saccharophilum can degrade Validamycin A, leading to the formation of new cyclitol compounds. This degradation process involves a series of enzymatic steps that break down the Validamycin A molecule. While the specific intermediates formed during Validamycin A degradation by Flavobacterium saccharophilum require further investigation, this process highlights the potential for microbial degradation pathways to impact the persistence and efficacy of validamycin antibiotics in the environment. []

Q5: Besides Validamycin A and C, are there other known members of the validamycin family?

A: Yes, the validamycin family comprises several other members, including Validamycins B, D, E, and F. These compounds differ in the type and/or site of glucosidic linkage to validoxylamine A, contributing to their varying biological activities. The presence of validoxylamines A and B in the culture broth further demonstrates the diversity within this class of compounds. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.